![molecular formula C11H16N2O4S B6644902 N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B6644902.png)
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with a sulfonamide group and a hydroxy-methyloxolan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide typically involves multiple steps:
Formation of the Hydroxy-Methyloxolan Moiety: This step usually involves the reaction of a suitable diol with a protecting group, followed by selective oxidation and reduction steps to introduce the hydroxy and methyl groups.
Sulfonamide Formation: The sulfonamide group is introduced by reacting pyridine-3-sulfonyl chloride with an appropriate amine under basic conditions.
Coupling Reaction: The final step involves coupling the hydroxy-methyloxolan moiety with the pyridine sulfonamide through a nucleophilic substitution reaction, often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The sulfonamide group can undergo reduction to form corresponding amines under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄ (potassium permanganate)
Reducing Agents: H₂/Pd-C (hydrogenation over palladium on carbon)
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide)
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxy group.
Reduction: Formation of amines from the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The sulfonamide group can interact with various biological targets, making it useful in studying enzyme functions and protein interactions.
Medicine
Medically, derivatives of this compound are explored for their potential therapeutic properties. The sulfonamide group is known for its antibacterial activity, and modifications of this compound could lead to new antibiotics or other therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide exerts its effects involves interactions with biological macromolecules. The sulfonamide group can form hydrogen bonds and ionic interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The hydroxy-methyloxolan moiety can enhance solubility and facilitate cellular uptake.
Comparison with Similar Compounds
Similar Compounds
N-[(2-hydroxyethyl)methyl]pyridine-3-sulfonamide: Similar structure but with a simpler hydroxyethyl group.
N-[(3-hydroxypropyl)methyl]pyridine-3-sulfonamide: Features a longer hydroxypropyl chain.
N-[(3-hydroxy-2-methylpropyl)methyl]pyridine-3-sulfonamide: Similar but with a different branching pattern.
Uniqueness
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide is unique due to its specific combination of a hydroxy-methyloxolan moiety and a pyridine sulfonamide. This combination provides a balance of hydrophilicity and reactivity, making it versatile for various applications.
Properties
IUPAC Name |
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-9-11(14,4-6-17-9)8-13-18(15,16)10-3-2-5-12-7-10/h2-3,5,7,9,13-14H,4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNRZIBBQQYEGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(CNS(=O)(=O)C2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
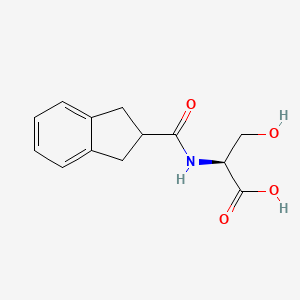
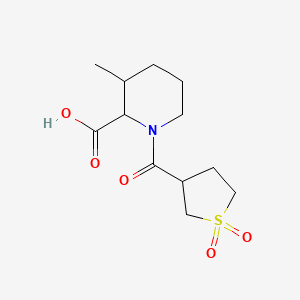
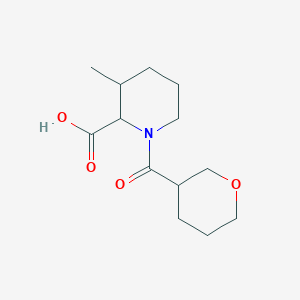
![(2S)-2-[(3-chloro-2-methylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B6644846.png)
![2-chloro-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)aniline](/img/structure/B6644861.png)
![3-[(3-Chloro-2-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644865.png)
![(2R)-2-[(3-chloro-2-methylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B6644868.png)
![2-[1-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanol](/img/structure/B6644873.png)
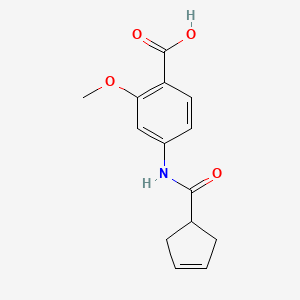
![2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644888.png)
![5-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]pentan-1-ol](/img/structure/B6644895.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6644903.png)
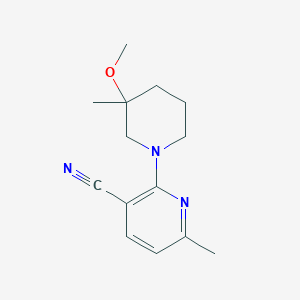
![(2S)-2-[(4-hydroxy-3-methylbenzoyl)amino]hexanoic acid](/img/structure/B6644927.png)
